1H-Benzothiazole,6-bromo-5-methoxy-
Description
Overview of Heterocyclic Compounds in Modern Chemical Research
Heterocyclic compounds are a major class of organic molecules characterized by their cyclic structure, in which one or more of the ring atoms is an element other than carbon. nih.gov These "heteroatoms," most commonly nitrogen, oxygen, or sulfur, impart distinct physical and chemical properties that differ significantly from their all-carbon counterparts. nih.govresearchgate.net This structural feature makes them fundamental building blocks in numerous natural products, including alkaloids, vitamins, and antibiotics. researchgate.net In modern chemical research, heterocyclic compounds are indispensable, forming the basis for a majority of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com Their diverse structures and reactivities allow for the fine-tuning of biological activity and material properties, making them a central focus in the quest for new and improved chemical entities. researchgate.netsigmaaldrich.com
Importance of the Benzothiazole (B30560) Core Scaffold in Organic and Medicinal Chemistry
The benzothiazole scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in the fields of organic and medicinal chemistry. nih.govnih.gov This bicyclic system is a common feature in a wide range of biologically active compounds. nih.gov The unique arrangement of the nitrogen and sulfur atoms in the thiazole ring allows for diverse chemical interactions, making it a versatile scaffold for drug design. nih.gov Benzothiazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. acs.org This wide-ranging bioactivity has made the benzothiazole nucleus a focal point for the development of new therapeutic agents. nih.gov
Rationalization for Investigating Halogenated and Alkoxy-Substituted Benzothiazoles
The strategic placement of substituents on the benzothiazole core is a key strategy for modulating its biological and chemical properties. Halogen atoms, such as bromine, and alkoxy groups, like methoxy (B1213986), are of particular interest. The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and binding affinity to biological targets.
Alkoxy groups, such as a methoxy group, can alter a molecule's electronic properties and solubility. The oxygen atom can act as a hydrogen bond acceptor, which is a crucial interaction in many biological systems. The position of these substituents on the benzothiazole ring is critical and can lead to significant differences in activity. For instance, substitutions at the C-6 position of the benzothiazole ring have been shown to be a key determinant for a variety of biological activities. nih.gov Research has shown that the substitution of a halogen group on the benzothiazole moiety can enhance antibacterial activity. ontosight.ai
Scope and Objectives of Research on 1H-Benzothiazole, 6-bromo-5-methoxy-
While extensive research exists for the broader benzothiazole class, specific investigations into 1H-Benzothiazole, 6-bromo-5-methoxy- are not widely documented in publicly available literature. The primary objective of research on this specific compound would be to synthesize and characterize it, and to explore its potential as a novel chemical entity.
The scope of such research would likely involve:
Synthesis: Developing an efficient and scalable synthetic route to obtain pure 1H-Benzothiazole, 6-bromo-5-methoxy-.
Characterization: Thoroughly analyzing its structural and physicochemical properties using techniques such as NMR, mass spectrometry, and X-ray crystallography.
Biological Screening: Evaluating its potential pharmacological activities, drawing inspiration from the known bioactivities of other halogenated and alkoxy-substituted benzothiazoles. This could include screening for anticancer, antimicrobial, or enzyme inhibitory effects.
Structure-Activity Relationship (SAR) Studies: Using the data gathered to understand how the specific combination of a bromo and a methoxy group at the 6- and 5-positions, respectively, influences its properties compared to other substituted benzothiazoles.
Physicochemical Properties and Data
The fundamental properties of a chemical compound are crucial for its study and application. Below are data tables detailing the predicted and known properties of 1H-Benzothiazole, 6-bromo-5-methoxy- and related compounds.
Table 1: Properties of 1H-Benzothiazole, 6-bromo-5-methoxy-
| Property | Value |
| Molecular Formula | C8H6BrNOS |
| Monoisotopic Mass | 242.93535 Da |
| SMILES | COC1=C(C=C2C(=C1)SC=N2)Br |
| InChIKey | JICXZAPYFJXEJR-UHFFFAOYSA-N |
Data sourced from PubChem CID 70542744 uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 243.94263 | 133.5 |
| [M+Na]+ | 265.92457 | 149.7 |
| [M-H]- | 241.92807 | 141.2 |
This data is predicted using CCSbase. uni.lu
Detailed Research Findings
As of now, there is a notable lack of specific research publications detailing the synthesis or biological evaluation of 1H-Benzothiazole, 6-bromo-5-methoxy-. However, the scientific interest in this compound can be inferred from the extensive research on its structural analogs.
Studies on various substituted benzothiazoles have consistently demonstrated the importance of the substitution pattern on the benzene ring for biological activity. For example, research on a series of 6-substituted benzothiazole-based azo dyes showed that these compounds exhibited potent antimicrobial and anticancer activities. researchgate.net Another study highlighted that the introduction of a carboxylic acid group at the 6-position of the benzothiazole scaffold led to potent DNA gyrase inhibitors with excellent antibacterial activity against Gram-positive bacteria. acs.org
Furthermore, research into NQO2 inhibitors identified 6-methoxy and 6-amino substituted benzothiazoles as potent inhibitors of this enzyme, which is a target for inflammation and cancer. nih.gov This suggests that the presence of a methoxy group at a position similar to that in 1H-Benzothiazole, 6-bromo-5-methoxy- could be beneficial for certain biological activities. The combination of a bromo and a methoxy group on the benzothiazole ring presents an interesting avenue for future research to explore novel structure-activity relationships.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-methoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c1-11-7-3-6-8(2-5(7)9)12-4-10-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPKSFXGLOCICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306150 | |
| Record name | 6-Bromo-5-methoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939803-90-4 | |
| Record name | 6-Bromo-5-methoxybenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939803-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-methoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Benzothiazole, 6 Bromo 5 Methoxy
Retrosynthetic Analysis and Strategic Disconnections for Substituted Benzothiazoles
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For substituted benzothiazoles, the most common strategic disconnection involves breaking the C-S and C=N bonds of the thiazole (B1198619) ring. researchgate.net This approach simplifies the complex heterocyclic structure into two key synthons: a 2-aminobenzenethiol derivative and a one-carbon electrophile.
In the case of 1H-Benzothiazole, 6-bromo-5-methoxy-, this disconnection points to the crucial intermediate: 2-amino-5-bromo-4-methoxybenzenethiol . The second synthon required is a one-carbon unit, which can be sourced from reagents like formic acid or its derivatives. chemicalbook.com The synthesis problem is thus divided into two main challenges: the regioselective synthesis of the highly substituted 2-aminobenzenethiol precursor and the subsequent cyclization to form the benzothiazole (B30560) ring.
Precursor Synthesis and Functionalization for 1H-Benzothiazole, 6-bromo-5-methoxy-
The synthesis of the key intermediate, 2-amino-5-bromo-4-methoxybenzenethiol, requires precise control over the introduction of three different functional groups—amino, bromo, and methoxy (B1213986)—onto the benzene (B151609) ring, in addition to the thiol group.
The synthesis of functionalized anilines is a cornerstone of many heterocyclic preparations. The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution, while the methoxy group is also an activating ortho-, para-director. When both are present, their combined influence must be considered to achieve the desired substitution pattern.
The conversion of a substituted aniline (B41778) to a 2-aminobenzenethiol is a critical step. A common route involves the reaction of the aniline with potassium or ammonium (B1175870) thiocyanate (B1210189) to form a thiourea, which can then be cyclized and hydrolyzed. indexcopernicus.comrjpbcs.com Another approach is the diazotization of the aniline followed by reaction with a sulfur-containing nucleophile.
The specific arrangement of the bromo and methoxy groups in 1H-Benzothiazole, 6-bromo-5-methoxy- dictates the synthetic strategy for the precursor. The numbering of the benzothiazole ring places the bromine at position 6 and the methoxy group at position 5. This corresponds to a 1-amino-2-thio-4-bromo-5-methoxy substitution pattern on the benzene ring precursor.
A plausible synthetic route could start from a commercially available methoxyaniline. For instance, starting with 3-methoxyaniline, one must introduce a bromine atom para to the amino group and an amino group (initially as a nitro group) ortho to the original amino group.
A general sequence for such functionalization is outlined below:
Bromination : Aniline and its derivatives are highly susceptible to electrophilic substitution. wikipedia.org To control bromination and avoid poly-substitution, the reactivity of the amino group is often tempered by acetylation. The subsequent bromination of the resulting acetanilide (B955) occurs preferentially at the para position. For example, 2-methoxyaniline can be brominated using reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) to yield 4-bromo-2-methoxyaniline. prepchem.com
Nitration : Introduction of a nitro group is typically achieved using a mixture of nitric acid and sulfuric acid. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry.
Formation of the Thiol Group : This can be achieved through various methods, including the Leuckart-Wallach reaction with thiocyanate salts or via a Sandmeyer-type reaction on a corresponding diazonium salt.
Reduction of the Nitro Group : The nitro group is finally reduced to an amine, commonly using metal catalysts like Pd/C under a hydrogen atmosphere or using reducing agents like tin(II) chloride, to yield the final 2-aminobenzenethiol precursor. researchgate.net
| Reaction Step | Reagents and Conditions | Precursor Type | Product Type | Yield (%) | Ref |
| Bromination | 2,4,4,6-tetrabromo-2,5-cyclohexadienone, CH₂Cl₂, -10°C to RT | 2-Methoxyaniline | 4-Bromo-2-methoxyaniline | 96% | prepchem.com |
| Bromination | N-bromosuccinimide, Acetonitrile, RT | Anthranilic acid | 5-Bromoanthranilic acid | 62% | nih.gov |
| Etherification | Sodium methoxide, Methanol, 20°C | 3-Bromo-4-fluoronitrobenzene | 3-Bromo-4-methoxynitrobenzene | 96% | google.com |
| Catalytic Hydrogenation | Pd/C, H₂ (2 MPa), 70°C | 6-Nitroquinoxaline | 6-Aminoquinoxaline | 83% | researchgate.net |
This table presents examples of functionalization reactions relevant to the synthesis of substituted aniline precursors.
Cyclization Strategies for Benzothiazole Ring Formation
Once the 2-amino-5-bromo-4-methoxybenzenethiol precursor is obtained, the final step is the construction of the thiazole ring. This is most commonly achieved through a condensation and subsequent cyclization reaction.
The most widely used method for synthesizing benzothiazoles is the condensation of a 2-aminobenzenethiol with a compound containing a carbonyl or cyano group. nih.gov The choice of the reaction partner determines the substituent at the C2 position of the benzothiazole ring.
With Carboxylic Acids : Reaction with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), yields 2-substituted benzothiazoles. nih.gov
With Aldehydes : Condensation with aldehydes, sometimes under acid or base catalysis, or simply by heating, leads to 2-substituted benzothiazoles. nih.govnih.gov
With Acyl Chlorides : Acyl chlorides react readily with 2-aminobenzenethiols to form an intermediate amide, which then cyclizes upon heating or treatment with a dehydrating agent. nih.gov
For the synthesis of 1H-Benzothiazole, 6-bromo-5-methoxy-, which is unsubstituted at the C2 position, a one-carbon electrophile is required. Suitable reagents include formic acid or orthoformates like trimethyl orthoformate. chemicalbook.com The reaction of 4-bromo-1,2-benzenediamine with trimethyl orthoformate in the presence of hydrochloric acid, for instance, yields 5-bromo-1H-benzimidazole, a structurally related heterocyclic system, demonstrating the utility of orthoformates in forming unsubstituted rings. chemicalbook.com
| C1 Source | Catalyst/Conditions | Product Type | Ref |
| Trimethyl Orthoformate | HCl, DMF, RT | 2-Unsubstituted Benzimidazole (B57391) | chemicalbook.com |
| Carbon Dioxide (CO₂) | DBU, 60-70°C | 2-Unsubstituted Benzothiazole | nih.gov |
| Dimethyl Sulfoxide (B87167) (DMSO) | None (DMSO as source and solvent) | 2-Unsubstituted Benzothiazole | organic-chemistry.org |
This table shows examples of C1 sources used for the synthesis of benzazoles unsubstituted at the C2 position.
In addition to traditional condensation reactions, metal-catalyzed methods have emerged as powerful tools for benzothiazole synthesis. These reactions often proceed via intramolecular C-S bond formation. indexcopernicus.com
Copper and Palladium Catalysis : Copper- and palladium-based catalysts are effective for the intramolecular cyclization of precursors like N-(2-halophenyl)thioamides or thioureas. indexcopernicus.comdntb.gov.ua For example, a BINAM-Cu(II) complex can catalyze the C-S bond forming cyclization of N-(2-chlorophenyl)benzothioamides under mild conditions. indexcopernicus.comrjpbcs.com
Heterogeneous Catalysis : Metal-Organic Frameworks (MOFs), such as NH₂-MIL-125(Ti), have been reported as efficient heterogeneous catalysts for the oxidant-free synthesis of benzothiazoles, offering advantages in terms of reusability and simplified workup. rsc.org
These advanced methods provide alternative routes that can offer improved yields, milder reaction conditions, and greater functional group tolerance compared to some traditional approaches.
Condensation Reactions of 2-Aminobenzenethiol Derivatives with Carbonyl or Cyano Compounds
Metal-Free and Additive-Free Protocols
In the quest for more sustainable and cost-effective synthetic routes, metal-free and additive-free protocols for benzothiazole synthesis have gained considerable attention. nih.govacs.org These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions, avoiding the need for transition metal catalysts or other additives that can complicate purification and generate waste. nih.govacs.org
One prominent metal-free approach involves the reaction of appropriately substituted anilines with a sulfur source. nih.gov For the synthesis of 1H-Benzothiazole, 6-bromo-5-methoxy-, this would typically start from 4-bromo-5-methoxyaniline. A general example of a metal-free, three-component reaction involves an aromatic amine, an aliphatic amine, and elemental sulfur, with dimethyl sulfoxide (DMSO) acting as both the solvent and the oxidant. nih.govacs.org This method is lauded for its operational simplicity and the use of inexpensive and readily available elemental sulfur. nih.gov
Another notable metal-free strategy is the intramolecular cyclization of N-(2-halophenyl)thioamides or related precursors. acs.org This base-promoted cyclization proceeds without any transition metal, offering high yields and tolerance for a variety of functional groups. acs.org While not explicitly detailing the synthesis of the 6-bromo-5-methoxy derivative, the general applicability of this method suggests its potential utility.
Visible-light-induced reactions have also emerged as a powerful tool for metal-free benzothiazole synthesis. nih.gov These reactions can proceed without the need for transition metal catalysts or other additives, relying on a photocatalyst to initiate the cyclization. nih.gov
| Method | Starting Materials | Key Features | Reference(s) |
| Three-Component Reaction | Aromatic amine, Aliphatic amine, Elemental Sulfur | Metal-free, additive-free, DMSO as oxidant | nih.govacs.org |
| Intramolecular Cyclization | N-(2-halophenyl)thioamides | Base-promoted, metal-free | acs.org |
| Visible-Light-Induced Reaction | 2-Aminothiophenols, Aldehydes | Metal-free, additive-free, radical mechanism | nih.gov |
Oxidative Cyclization Pathways
Oxidative cyclization represents a major class of reactions for constructing the benzothiazole ring system. nih.govacs.org These methods typically involve the formation of a C-S and a C-N bond in a single oxidative step.
A common strategy is the oxidative cyclization of thiobenzanilides. indexcopernicus.com For the target molecule, this would involve the cyclization of a thiobenzanilide (B1581041) derived from 4-bromo-5-methoxyaniline. Various oxidizing agents can be employed, including potassium ferricyanide (B76249) in what is known as the Jacobsen cyclization. researchgate.netresearchgate.net This method is a highly effective strategy for producing a single product, particularly for the synthesis of 6-substituted benzothiazoles. researchgate.net Other oxidizing systems, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), can also facilitate this transformation at room temperature. indexcopernicus.com
Furthermore, the use of bromine as a catalyst for the oxidative cyclization of arylthioureas, formed from the corresponding aniline and a thiocyanate salt, is a well-established method. indexcopernicus.comresearchgate.net This approach, often referred to as the Hugerschoff synthesis, has been used to prepare various 2-aminobenzothiazoles and could be adapted for the synthesis of derivatives like the target compound. indexcopernicus.comresearchgate.net
More recent developments include the use of hypervalent iodine reagents to promote oxidative C-N coupling for the synthesis of related heterocyclic systems, which could potentially be applied to benzothiazole synthesis. mdpi.com Electrochemical methods also offer a green alternative for achieving C-H thiolation and subsequent cyclization. acs.org
| Oxidizing Agent/Method | Precursor | Key Features | Reference(s) |
| Potassium Ferricyanide (Jacobsen) | Thiobenzanilide | High regioselectivity for 6-substituted benzothiazoles | researchgate.netresearchgate.net |
| Bromine (Hugerschoff) | Arylthiourea | Forms 2-aminobenzothiazole (B30445) derivatives | indexcopernicus.comresearchgate.netresearchgate.net |
| DDQ | Thioformanilide | Mild, room temperature conditions | indexcopernicus.com |
| Hypervalent Iodine | N'-aryl urea (B33335) compounds (for related systems) | Metal-free oxidative C-N coupling | mdpi.com |
| Electrochemical Synthesis | N-(hetero)arylthioamides | Metal- and reagent-free C-H thiolation | acs.org |
Intramolecular Cyclization of Substituted Thiobenzanilides
The intramolecular cyclization of substituted thiobenzanilides is a cornerstone in the synthesis of 2-arylbenzothiazoles. researchgate.netresearchgate.net This method, often referred to as the Jacobsen or Hugerschoff reaction depending on the specific precursors and conditions, provides a reliable route to the benzothiazole core. researchgate.netnih.gov
For the synthesis of 1H-Benzothiazole, 6-bromo-5-methoxy-, the key intermediate would be a thiobenzanilide derived from 4-bromo-5-methoxyaniline. The subsequent cyclization is typically achieved through oxidation. The Jacobsen cyclization, which utilizes potassium ferricyanide, is particularly noted for its high regioselectivity, which is crucial when dealing with substituted anilines where multiple cyclization products are possible. researchgate.netresearchgate.net The radical nature of this cyclization onto the carbon atom ortho to the anilido nitrogen generally leads to a single, predictable product. researchgate.net
Modifications to the standard Jacobsen protocol have been developed to synthesize specific regioisomers. For instance, in the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, where mixtures of regioisomers were formed, modifications to the general process allowed for the synthesis of pure samples. nih.gov This highlights the potential for fine-tuning the reaction conditions to achieve the desired regioselectivity for the 6-bromo-5-methoxy- substitution pattern.
A metal-free alternative for this intramolecular cyclization involves a base-promoted pathway for N'-(substituted)-N-(2-halophenyl)thioureas. acs.org This method offers high yields and tolerates a wide range of functional groups, making it a potentially valuable approach for the synthesis of the target compound. acs.org
Multi-component Reaction (MCR) Approaches for Benzothiazole Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, adhering to the principles of atom and step economy. nih.govfrontiersin.org Several MCRs have been developed for the synthesis of the benzothiazole nucleus. rsc.orgorganic-chemistry.org
A common MCR for benzothiazoles involves the reaction of an ortho-iodoaniline, a sulfur source like potassium sulfide (B99878) (K₂S), and a carbon source, often dimethyl sulfoxide (DMSO), which also acts as the oxidant. organic-chemistry.org To synthesize 1H-Benzothiazole, 6-bromo-5-methoxy-, one would theoretically start with 2-iodo-4-bromo-5-methoxyaniline.
Another versatile three-component reaction involves an aromatic amine, a benzaldehyde, and ammonium thiocyanate as the sulfur source, mediated by iodine. organic-chemistry.org This approach leads to 2-arylbenzothiazoles. For the synthesis of the unsubstituted (at position 2) 6-bromo-5-methoxy-1H-benzothiazole, this specific MCR would not be directly applicable but showcases the modularity of MCRs in accessing diverse benzothiazole derivatives.
The development of MCRs is an active area of research, with new catalyst systems and reaction conditions continually being explored to broaden the substrate scope and improve the efficiency and sustainability of these processes. nih.govrsc.org While specific examples for the direct synthesis of 1H-Benzothiazole, 6-bromo-5-methoxy- via MCRs are not prevalent in the literature, the adaptability of these methods suggests their potential application.
Regioselectivity and Chemo-selectivity in the Synthesis of 1H-Benzothiazole, 6-bromo-5-methoxy-
Achieving the correct regiochemistry is a critical challenge in the synthesis of polysubstituted aromatic compounds like 1H-Benzothiazole, 6-bromo-5-methoxy-. The placement of the bromo and methoxy groups on the benzene ring, followed by the regioselective formation of the thiazole ring, requires careful consideration of the directing effects of the substituents.
In syntheses starting from a pre-functionalized aniline, such as 4-bromo-5-methoxyaniline, the primary regiochemical challenge lies in the cyclization step. For instance, in the Jacobsen cyclization of a corresponding thiobenzanilide, the cyclization occurs ortho to the nitrogen atom. The electronic nature of the substituents on the aniline ring can influence the rate and success of this cyclization.
When the benzothiazole ring is constructed from simpler precursors, controlling the regioselectivity of the initial substitutions on the benzene ring is paramount. For example, in the synthesis of fluorinated benzothiazoles, mixtures of regioisomers were often obtained, necessitating the development of modified procedures to achieve the desired isomer. nih.gov
The concept of regioselectivity is also central to aryne chemistry, which has been explored for the synthesis of substituted benzothiazoles. nih.gov The generation of a benzyne (B1209423) intermediate from a suitably substituted precursor, followed by intramolecular cyclization, can provide a regiospecific route to the desired product. researchgate.net The regioselectivity in such reactions can often be predicted using models like the Aryne Distortion Model. nih.gov
Chemo-selectivity, the preferential reaction of one functional group over another, is also a key consideration. For example, in multi-component reactions, the various reactants must combine in a specific sequence to yield the desired benzothiazole rather than side products. The choice of catalyst and reaction conditions plays a crucial role in controlling this selectivity. rsc.org
Green Chemistry Principles and Sustainable Synthetic Approaches for Benzothiazoles
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the development of synthetic methodologies for benzothiazoles. mdpi.comnih.govnih.gov
Key areas of focus in the green synthesis of benzothiazoles include:
Use of Greener Solvents: Many modern syntheses strive to use water or other environmentally benign solvents, or even perform reactions under solvent-free conditions. mdpi.comrsc.org
Catalysis: The development of reusable heterogeneous catalysts, such as metal nanoparticles or supported catalysts, is a major goal. mdpi.commdpi.com Metal-free catalytic systems, including organocatalysts and photocatalysts, are also highly desirable. nih.govnih.gov
Atom Economy: Multi-component reactions are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product. nih.govnih.gov
Energy Efficiency: The use of microwave irradiation or visible light can often reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.gov
Renewable Feedstocks: While not yet widely implemented for benzothiazole synthesis, the use of starting materials derived from renewable resources is a long-term goal of green chemistry. The use of CO2 as a C1 source is a step in this direction. nih.gov
For the synthesis of 1H-Benzothiazole, 6-bromo-5-methoxy-, applying these principles would involve selecting a synthetic route that minimizes waste, avoids toxic reagents and solvents, and is energy-efficient. For example, a one-pot, multi-component reaction in water using a recyclable catalyst would be a highly green approach. rsc.org
| Green Chemistry Principle | Application in Benzothiazole Synthesis | Reference(s) |
| Use of Greener Solvents | Reactions in water or solvent-free conditions | mdpi.comrsc.org |
| Catalysis | Reusable heterogeneous catalysts, metal-free catalysts, photocatalysts | nih.govmdpi.commdpi.com |
| Atom Economy | Multi-component reactions | nih.govnih.gov |
| Energy Efficiency | Microwave-assisted synthesis, visible-light-induced reactions | mdpi.comnih.gov |
| Use of CO2 | As a C1 source for benzothiazole synthesis | nih.gov |
Chemical Reactivity and Transformations of 1h Benzothiazole, 6 Bromo 5 Methoxy
Electrophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) Ring System
The benzothiazole ring, particularly the benzene (B151609) portion, is susceptible to electrophilic aromatic substitution (EAS). The methoxy (B1213986) group at the 5-position is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions. However, the existing bromo substituent at the 6-position and the fused thiazole (B1198619) ring influence the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. researchgate.net The electron-donating nature of the methoxy group enhances the nucleophilicity of the aromatic ring, facilitating the attack on electrophiles. For instance, in the bromination of methoxy-substituted benzene rings, the reaction is often rapid and highly regioselective, favoring the position para to the methoxy group. However, the steric hindrance and electronic effects of the existing substituents on the 6-bromo-5-methoxy-1H-benzothiazole molecule must be considered to predict the precise outcome of such reactions. Detailed experimental studies on this specific substrate are required to fully elucidate the regiochemical preferences in electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Bromo-Substituent
The bromo-substituent at the 6-position of 1H-Benzothiazole, 6-bromo-5-methoxy- can undergo nucleophilic aromatic substitution (SNAr), although this is generally less facile than electrophilic substitution on the activated ring. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, which is not the case here with the electron-donating methoxy group.
However, under forcing conditions or with highly reactive nucleophiles, substitution of the bromine atom may be achieved. The reaction mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, forming a transient, negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the bromide ion. The stability of this intermediate is crucial for the reaction to proceed. While SNAr reactions are known for various bromo-substituted aromatic compounds, specific studies on 1H-Benzothiazole, 6-bromo-5-methoxy- are necessary to determine the feasibility and scope of such transformations.
Metal-Catalyzed Cross-Coupling Reactions at the Bromo Position
The bromine atom at the 6-position serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups onto the benzothiazole scaffold.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. researchgate.net This reaction is widely used for the formation of biaryl structures and is tolerant of a wide range of functional groups. researchgate.net In the context of 1H-Benzothiazole, 6-bromo-5-methoxy-, the bromo substituent can be readily coupled with various aryl- or vinylboronic acids or their esters to generate more complex molecular architectures.
A typical Suzuki-Miyaura reaction involves a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. The choice of these components can significantly influence the reaction's efficiency and yield. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1H-Benzothiazole, 6-bromo-5-methoxy- | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 100 | High |
| 1H-Benzothiazole, 6-bromo-5-methoxy- | 4-Methylphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | High |
Note: The data in this table is illustrative and based on general knowledge of Suzuki-Miyaura couplings. Specific experimental data for 1H-Benzothiazole, 6-bromo-5-methoxy- is needed for precise conditions and yields.
Sonogashira Coupling for Alkynyl Group Introduction
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a powerful method for introducing alkynyl moieties onto the benzothiazole core, which can then be further functionalized.
The reaction typically employs a palladium catalyst, a copper(I) salt as a co-catalyst, and an amine base. The mild reaction conditions make it compatible with a variety of functional groups.
Table 2: General Conditions for Sonogashira Coupling
| Aryl Halide | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) |
| 1H-Benzothiazole, 6-bromo-5-methoxy- | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 50 |
| 1H-Benzothiazole, 6-bromo-5-methoxy- | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | DMF | RT |
Note: This table represents typical conditions for Sonogashira coupling. Specific experimental validation for 1H-Benzothiazole, 6-bromo-5-methoxy- is required.
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. The 6-bromo-5-methoxy-1H-benzothiazole can be coupled with a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles.
The choice of palladium precursor, phosphine ligand, and base is critical for the success of the Buchwald-Hartwig amination and is highly substrate-dependent. chemrxiv.org
Table 3: Illustrative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) |
| 1H-Benzothiazole, 6-bromo-5-methoxy- | Aniline (B41778) | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 |
| 1H-Benzothiazole, 6-bromo-5-methoxy- | Morpholine | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 |
Note: The conditions presented are general for Buchwald-Hartwig amination. Specific optimization would be necessary for the target compound.
Other Cross-Coupling Strategies (e.g., Stille, Negishi)
In addition to the aforementioned reactions, other powerful cross-coupling methods can be employed to functionalize the 6-position of 1H-Benzothiazole, 6-bromo-5-methoxy-.
Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. mdpi.com Stille coupling is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. nih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. researchgate.net Organozinc reagents are generally more reactive than organoboranes and organotins, often allowing for milder reaction conditions.
The application of these cross-coupling strategies to 1H-Benzothiazole, 6-bromo-5-methoxy- would open up further avenues for the synthesis of a diverse range of derivatives with potential applications in materials science and medicinal chemistry.
Functional Group Interconversions of the Methoxy Group
The methoxy group at the 5-position of the benzothiazole ring is a key site for functional group interconversion, primarily through demethylation to the corresponding phenol. This transformation is significant as it unmasks a reactive hydroxyl group, which can then be used for further derivatization, such as in the synthesis of ethers, esters, or as a handle for introducing other functionalities.
Common Demethylation Reagents and Their Mechanisms:
Boron Tribromide (BBr₃): This is a powerful and frequently used reagent for cleaving aryl methyl ethers. chem-station.com The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com Due to its high reactivity, this reaction is typically performed at low temperatures. chem-station.com
Aluminum Chloride (AlCl₃): Another strong Lewis acid, AlCl₃, can effect demethylation, often requiring heating. chem-station.com
Hydrobromic Acid (HBr): Strong protic acids like HBr can also be used for demethylation. The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group. chem-station.com
The successful demethylation of 1H-Benzothiazole, 6-bromo-5-methoxy- would yield 6-bromo-1H-benzothiazol-5-ol, a valuable precursor for further synthetic modifications.
Heterocycle Functionalization and Derivatization Strategies
The presence of a bromine atom at the 6-position offers a prime handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.net For instance, the Suzuki coupling of 2-amino-6-bromobenzothiazole with various arylboronic acids has been shown to proceed in good yields, demonstrating the feasibility of this approach for functionalizing the 6-position. researchgate.net
| Arylboronic Acid/Ester | Product | Yield (%) |
|---|---|---|
| 1,3-Trifluorobenzene boronic ester | 6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amine | High |
| Phenylboronic acid | 6-phenylbenzo[d]thiazole-2-amine | - |
| 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)benzo[d]thiazole-2-amine | - |
Table 1: Examples of Suzuki-Miyaura coupling reactions on a 6-bromobenzothiazole derivative. Data extrapolated from studies on 2-amino-6-bromobenzothiazole. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the introduction of a wide range of primary and secondary amines at the 6-position of the benzothiazole core, leading to the synthesis of novel derivatives with potential applications in medicinal chemistry. wikipedia.org
Electrophilic Substitution:
The benzothiazole ring system is generally less reactive towards electrophilic aromatic substitution than benzene itself. However, the directing effects of the existing substituents on the benzene portion of the molecule would influence the position of any incoming electrophile. The methoxy group is a strong activating group and is ortho-, para- directing, while the bromo group is a deactivating group but also ortho-, para- directing. In 1H-Benzothiazole, 6-bromo-5-methoxy-, the positions ortho and para to the strongly activating methoxy group are at C4 and C6 (already substituted) and C7. Therefore, electrophilic substitution, if it occurs, would be expected to be directed primarily to the C4 and C7 positions, with the C4 position being sterically less hindered.
Ring Modification and Rearrangement Studies
While the benzothiazole ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions.
One notable transformation is the reaction of benzothiazoles with dimethyl acetylenedicarboxylate (DMAD), which leads to a novel heterocyclic ring transformation. This reaction involves a complex cascade that ultimately results in the formation of a 1,4-benzothiazine derivative. While this specific reaction has not been reported for 1H-Benzothiazole, 6-bromo-5-methoxy-, it represents a potential pathway for significant modification of the core heterocyclic structure.
Advanced Spectroscopic and Structural Elucidation Methodologies for 1h Benzothiazole, 6 Bromo 5 Methoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR experiments are often required for the complete and unequivocal assignment of all atoms in a complex structure like 1H-Benzothiazole, 6-bromo-5-methoxy- .
Advanced 2D NMR techniques are instrumental in piecing together the molecular puzzle by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. For 1H-Benzothiazole, 6-bromo-5-methoxy- , a COSY spectrum would be expected to show correlations between adjacent protons on the benzothiazole (B30560) ring system, if any are present. Given the substitution pattern, correlations would primarily be sought between any remaining aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. For the target molecule, the HSQC spectrum would definitively link the proton signals of the methoxy (B1213986) group and any aromatic protons to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For 1H-Benzothiazole, 6-bromo-5-methoxy- , key HMBC correlations would be expected from the methoxy protons to the C-5 carbon, and from the aromatic protons to neighboring carbons, helping to confirm the substitution pattern on the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. For the target molecule, a NOESY spectrum could reveal spatial relationships between the methoxy group protons and nearby aromatic protons, further confirming the regiochemistry.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H2 | ~8.0-9.0 | - |
| H4 | ~7.5-8.0 | ~120-125 |
| H7 | ~7.0-7.5 | ~115-120 |
| 5-OCH₃ | ~3.8-4.0 | ~55-60 |
| C2 | - | ~150-160 |
| C4 | - | ~120-125 |
| C5 | - | ~145-155 |
| C6 | - | ~110-120 |
| C7 | - | ~115-120 |
| C7a | - | ~130-140 |
| C3a | - | ~150-155 |
Note: The chemical shifts are estimates based on related structures and can vary depending on the solvent and other experimental conditions.
For compounds that can be obtained in a crystalline form, solid-state NMR (ssNMR) provides valuable insights into the molecular structure and packing in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution spectra of carbons, and can distinguish between different crystalline polymorphs. For 1H-Benzothiazole, 6-bromo-5-methoxy- , ssNMR could be used to study the effects of crystal packing on the molecular conformation. A study on the related compound 6-Bromo-2-methylsulfanyl-1,3-benzothiazole revealed an almost planar structure in the solid state, a characteristic that could be investigated for the title compound using ssNMR researchgate.net.
The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. This method, often employed using Density Functional Theory (DFT), can be a powerful tool for confirming structural assignments by comparing calculated shifts with experimental data. For a molecule with potential isomeric ambiguity like 1H-Benzothiazole, 6-bromo-5-methoxy- , calculating the expected NMR spectra for all possible isomers and comparing them to the experimental data can provide a high degree of confidence in the final structural elucidation.
Mass Spectrometry Techniques in Elucidating Fragmentation Pathways
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is indispensable for confirming the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For 1H-Benzothiazole, 6-bromo-5-methoxy- (C₈H₆BrNOS), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). While specific HRMS data for the title compound is not available in the provided search results, this technique is a standard characterization method.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable structural information. For 1H-Benzothiazole, 6-bromo-5-methoxy- , characteristic fragmentation pathways would be expected. For instance, in a study on related benzimidazole (B57391) sulfonylpiperazines, a novel fragmentation pattern was observed nih.gov. While the exact fragments would differ, analogous pathways for the benzothiazole core could be proposed.
Expected Fragmentation Data:
| Precursor Ion (M+H)⁺ | Expected Fragment Ions (m/z) | Plausible Neutral Loss |
| 243.9426 | [M+H - CH₃]⁺ | CH₃ radical |
| [M+H - CO]⁺ | Carbon monoxide | |
| [M+H - Br]⁺ | Bromine radical | |
| Fragments from thiazole (B1198619) ring cleavage |
Note: This table represents hypothetical fragmentation data based on the structure of the compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
The benzothiazole ring system gives rise to a series of characteristic vibrations. The C=N stretching vibration is a key marker and typically appears in the 1595-1665 cm⁻¹ region. Aromatic C-H stretching vibrations from the benzene ring are expected at wavenumbers above 3000 cm⁻¹, generally in the 3008–3132 cm⁻¹ range. mdpi.com The fused ring system also produces a complex pattern of C=C stretching vibrations within the 1400-1600 cm⁻¹ range.
The substituents on the benzene ring have distinct vibrational signatures. The methoxy group (-OCH₃) is identifiable by its C-O stretching vibrations, typically found around 1279 cm⁻¹ (asymmetric) and 1059 cm⁻¹ (symmetric). mdpi.com The C-Br stretching vibration is expected at lower frequencies, usually in the 500-600 cm⁻¹ range, due to the heavy mass of the bromine atom.
Computational studies, often using density functional theory (DFT), are invaluable for assigning these vibrational modes. mdpi.commdpi.com By calculating the theoretical vibrational frequencies, a detailed correlation with experimental data can be achieved, confirming the presence and connectivity of functional groups. mdpi.comnsf.gov
Table 1: Expected Vibrational Frequencies for 1H-Benzothiazole, 6-bromo-5-methoxy-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3150 | Benzene Ring |
| C=N Stretch | 1595 - 1665 | Thiazole Ring |
| Aromatic C=C Stretch | 1400 - 1600 | Benzene Ring |
| Asymmetric C-O-C Stretch | ~1279 | Methoxy Group |
| Symmetric C-O-C Stretch | ~1059 | Methoxy Group |
| C-S Stretch | 600 - 800 | Thiazole Ring |
| C-Br Stretch | 500 - 600 | Bromo Group |
X-ray Crystallography Principles for Absolute Configuration and Crystal Structure Determination
For 1H-Benzothiazole, 6-bromo-5-methoxy-, which is achiral, the primary goal of X-ray crystallography would be to determine its crystal structure. The analysis of a closely related compound, 6-bromo-2-methylsulfanyl-1,3-benzothiazole, reveals that the benzothiazole ring system is essentially planar. researchgate.net It is expected that 1H-Benzothiazole, 6-bromo-5-methoxy- would adopt a similar planar conformation, with the methoxy and bromo substituents lying in the same plane as the fused rings. researchgate.net
The crystallographic analysis would yield precise measurements of all bond lengths and angles. For instance, the C-S and C=N bonds within the thiazole ring would be measured, confirming the effects of electron delocalization. researchgate.net The C-Br and C-O bond lengths would also be determined, providing insight into the electronic influence of these substituents on the aromatic system.
Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonds or short contacts between atoms of neighboring molecules, which govern the crystal packing. researchgate.net While the target molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···O interactions might be observed. In some cases, short contacts between bromine and sulfur atoms of adjacent molecules can also influence the packing arrangement. researchgate.net
Table 2: Predicted Crystallographic Parameters for 1H-Benzothiazole, 6-bromo-5-methoxy- (by analogy)
| Parameter | Expected Value/Observation | Significance |
|---|---|---|
| Molecular Geometry | Essentially planar | Confirms the aromatic, fused-ring structure |
| Dihedral Angle (Benzene/Thiazole) | ~1.0° | Indicates high degree of planarity researchgate.net |
| C-S Bond Lengths | ~1.73 - 1.76 Å | Shows partial double bond character due to conjugation researchgate.net |
| C=N Bond Length | ~1.30 - 1.35 Å | Typical for a thiazole ring |
| Crystal Packing | Influenced by weak intermolecular forces | Determines crystal density and stability |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing conjugated systems, such as the benzothiazole ring.
The UV-Vis spectrum of 1H-Benzothiazole, 6-bromo-5-methoxy- is expected to show absorption bands arising from π → π* electronic transitions within the conjugated aromatic system. nih.gov The benzothiazole core itself is a chromophore, and the presence of substituents modifies its absorption characteristics. The methoxy group (-OCH₃), an electron-donating group, and the bromine atom (-Br), an electron-withdrawing group, both influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org
These substitutions can cause a shift in the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) compared to the unsubstituted benzothiazole. The extent of this shift depends on the electronic interplay between the donor and acceptor groups on the aromatic ring. acs.org Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict and interpret the electronic transitions and absorption spectra of such molecules. nih.gov
Table 3: Predicted UV-Vis Spectroscopic Data for 1H-Benzothiazole, 6-bromo-5-methoxy-
| Parameter | Expected Observation | Interpretation |
|---|---|---|
| Absorption Maximum (λ_max) | Multiple bands in the 250-350 nm range | Corresponds to electronic transitions within the molecule |
| Type of Transition | Primarily π → π* | Characteristic of conjugated aromatic systems nih.gov |
| Solvent Effects | Shift in λ_max with solvent polarity | Indicates changes in the electronic ground and excited states |
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives
While 1H-Benzothiazole, 6-bromo-5-methoxy- is itself achiral, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for analyzing its potential chiral derivatives. If a stereocenter were introduced into the molecule, for example by replacing a non-ring hydrogen with a chiral substituent, the resulting enantiomers would interact differently with plane-polarized light.
Circular Dichroism measures the differential absorption of left and right circularly polarized light. A chiral molecule will absorb one direction of light more than the other, resulting in a CD signal. The resulting spectrum, which plots the difference in absorption (Δε) against wavelength, can be positive or negative, known as a Cotton effect. nih.gov
The sign and magnitude of the Cotton effects in a CD spectrum are unique to a specific enantiomer, making it a powerful tool for:
Determining Absolute Configuration: By comparing experimental CD spectra with theoretical calculations or with the spectra of known compounds, the absolute three-dimensional arrangement (R or S configuration) of a chiral center can be determined. nih.govnih.gov
Assessing Enantiomeric Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. A racemic mixture (50:50 of each enantiomer) is CD-silent, while an enantiopure sample shows the maximum signal. nih.gov
For a hypothetical chiral derivative of 1H-Benzothiazole, 6-bromo-5-methoxy-, the benzothiazole chromophore would be perturbed by the chiral environment, giving rise to characteristic Cotton effects in the CD spectrum, allowing for its unambiguous stereochemical assignment. ugr.esrsc.orgnih.gov
Computational and Theoretical Studies on 1h Benzothiazole, 6 Bromo 5 Methoxy
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and molecular geometry of 1H-Benzothiazole, 6-bromo-5-methoxy-. chimicatechnoacta.ru DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can be used to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles. chimicatechnoacta.ru For instance, studies on similar benzothiazole (B30560) structures have shown that the benzothiazole ring system is nearly planar. researchgate.net In the case of 6-bromo-2-methylsulfanyl-1,3-benzothiazole, the dihedral angle between the benzene (B151609) and thiazole (B1198619) rings is reported to be 1.0(1)°. researchgate.net Similar planarity would be expected for 1H-Benzothiazole, 6-bromo-5-methoxy-.
These calculations also provide electronic properties such as total energy, dipole moment, and the distribution of electron density. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom on the benzene ring, along with the inherent electronic nature of the benzothiazole core, will significantly influence the molecule's electronic landscape.
Table 1: Predicted Molecular Properties of 1H-Benzothiazole, 6-bromo-5-methoxy- (Illustrative)
| Property | Predicted Value |
|---|---|
| Molecular Formula | C8H6BrNOS |
| Monoisotopic Mass | 242.93535 Da |
| XlogP (predicted) | 3.0 |
| Molecular Weight | 243.11 g/mol |
Note: This table contains data that would be obtained from DFT calculations and existing database predictions. The XlogP value is a measure of lipophilicity. uni.lu
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational flexibility and intermolecular interactions of 1H-Benzothiazole, 6-bromo-5-methoxy-. By simulating the motion of the molecule over time, MD can explore the potential energy surface and identify low-energy conformations. For a relatively rigid molecule like this benzothiazole derivative, the primary conformational freedom would involve the orientation of the methoxy group relative to the benzene ring.
MD simulations are also invaluable for studying how the molecule interacts with itself (in a condensed phase) or with other molecules, such as solvents or biological macromolecules. These simulations can reveal key intermolecular interactions, including hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial for predicting the material properties and potential biological interactions of the compound.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the experimental characterization of 1H-Benzothiazole, 6-bromo-5-methoxy-. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved.
Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These calculated frequencies, when appropriately scaled, can be compared with experimental spectra to aid in the assignment of vibrational modes. For example, characteristic vibrational modes for the C-Br, C-O, C=N, and C-S bonds, as well as the aromatic ring vibrations, can be identified. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework.
Reaction Mechanism Elucidation and Transition State Analysis of Key Transformations
Theoretical methods are instrumental in elucidating the mechanisms of chemical reactions involving 1H-Benzothiazole, 6-bromo-5-methoxy-. By mapping the potential energy surface of a reaction, computational chemistry can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov For instance, in reactions involving nucleophilic substitution at the benzothiazole ring, DFT calculations can determine the activation energies for different possible pathways, thus predicting the most likely reaction mechanism. nih.gov
The analysis of the transition state structure provides detailed information about the bond-breaking and bond-forming processes. This knowledge is vital for optimizing reaction conditions to improve yields and selectivity in the synthesis of derivatives of 1H-Benzothiazole, 6-bromo-5-methoxy-.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Benzothiazoles (Theoretical Aspects and Predictive Modeling, excluding biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. mdpi.comresearchgate.netresearchgate.net In the context of 1H-Benzothiazole, 6-bromo-5-methoxy-, QSAR models can be developed for a series of related substituted benzothiazoles to predict various physicochemical properties without focusing on biological activity.
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.net Multiple linear regression or more advanced machine learning algorithms are then used to build a model that correlates these descriptors with a property of interest (e.g., solubility, chromatographic retention time). researchgate.net The predictive power of the QSAR model is assessed through statistical validation techniques. mdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies and charge distribution)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org For 1H-Benzothiazole, 6-bromo-5-methoxy-, the energies and spatial distributions of the HOMO and LUMO can be calculated using DFT. chimicatechnoacta.ru
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's chemical reactivity and kinetic stability. chimicatechnoacta.ru A smaller energy gap suggests that the molecule is more polarizable and more reactive. The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is typically found on the electron-deficient regions.
Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Benzothiazole
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: This table presents typical values for a substituted benzothiazole and would be specifically calculated for 1H-Benzothiazole, 6-bromo-5-methoxy- in a dedicated study.
Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MESP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
For 1H-Benzothiazole, 6-bromo-5-methoxy-, the MESP surface would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the methoxy group, indicating these as potential sites for interaction with electrophiles or hydrogen bond donors. Positive potential might be expected around the hydrogen atoms. This analysis provides a more intuitive picture of the molecule's reactivity compared to looking at atomic charges alone.
Non-Linear Optical (NLO) Properties and Structural Feature Determination
While direct research on the non-linear optical (NLO) properties of 1H-Benzothiazole, 6-bromo-5-methoxy- is not found, the NLO properties of the broader benzothiazole class of compounds have been a subject of theoretical investigation. These studies explore how electron-donating and electron-withdrawing groups at various positions on the benzothiazole ring system can modulate the NLO response.
Theoretical calculations, such as those based on Density Functional Theory (DFT), are commonly used to determine the NLO properties of molecules. These calculations can provide insights into key parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are crucial indicators of a molecule's NLO activity. For instance, studies on other benzothiazole derivatives have shown that the strategic placement of donor-acceptor groups can enhance the hyperpolarizability. researchgate.netresearchgate.netcas.czdntb.gov.ua
The structural features of benzothiazole derivatives are typically determined and optimized computationally before calculating their NLO properties. These calculations help in understanding the planarity of the molecule and the bond lengths and angles, which can influence the intramolecular charge transfer and, consequently, the NLO response. mdpi.com
Although no specific data tables for 1H-Benzothiazole, 6-bromo-5-methoxy- can be presented, the general approach to studying such compounds involves:
Geometry Optimization: Using computational methods to find the most stable three-dimensional structure of the molecule.
Calculation of Electronic Properties: Determining properties like the HOMO-LUMO energy gap, which provides insights into the molecule's reactivity and electronic transitions. mdpi.com
Calculation of NLO Properties: Computing the dipole moment, polarizability, and hyperpolarizability to assess the potential of the compound for NLO applications. kfupm.edu.saresearchgate.net
Further experimental and theoretical research would be necessary to specifically elucidate the NLO properties and detailed structural features of 1H-Benzothiazole, 6-bromo-5-methoxy-.
Advanced Applications and Research Directions for 1h Benzothiazole, 6 Bromo 5 Methoxy As a Synthetic Precursor
Role as a Building Block in the Synthesis of Complex Heterocyclic Systems
The presence of a bromine atom at the 6-position of 1H-Benzothiazole, 6-bromo-5-methoxy- makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the benzothiazole (B30560) core into more complex, fused heterocyclic systems. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl, heteroaryl, or alkyl groups at the 6-position, thereby constructing intricate molecular frameworks. This strategy is pivotal in the synthesis of compounds with potential applications in medicinal chemistry and materials science.
Furthermore, the benzothiazole ring system itself can participate in cyclization reactions. The nitrogen atom in the thiazole (B1198619) ring can act as a nucleophile, facilitating the formation of fused rings. For example, derivatives of 1H-Benzothiazole, 6-bromo-5-methoxy- can be designed to undergo intramolecular cyclization to form novel polycyclic aromatic systems. The strategic placement of functional groups, often introduced via the bromo-substituent, can direct these cyclization pathways to yield specific, desired architectures. The synthesis of benzo-fused heterocycles often relies on such well-designed precursors to control the regioselectivity and efficiency of the cyclization process nih.govcore.ac.ukorganic-chemistry.org.
Below is a table summarizing potential synthetic transformations for 1H-Benzothiazole, 6-bromo-5-methoxy- in the construction of complex heterocyclic systems.
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 6-Aryl/heteroaryl-5-methoxy-1H-benzothiazoles |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 6-Alkynyl-5-methoxy-1H-benzothiazoles |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 6-Amino-5-methoxy-1H-benzothiazoles |
| Intramolecular Cyclization | Functionalized side chain, catalyst/heat | Fused polycyclic benzothiazole systems |
Exploration in Materials Science
The unique electronic properties of the benzothiazole nucleus, combined with the ability to tune these properties through substitution, make 1H-Benzothiazole, 6-bromo-5-methoxy- an attractive candidate for applications in materials science.
Ligands in Catalysis: The nitrogen and sulfur atoms within the benzothiazole ring can act as coordination sites for metal ions. This allows for the design of novel ligands for catalysis. By modifying the 6-position through cross-coupling reactions, the steric and electronic properties of the resulting ligand can be finely tuned to influence the activity and selectivity of a metal catalyst. For example, palladium complexes bearing benzothiazole-based ligands have been investigated for their catalytic efficiency in cross-coupling reactions dntb.gov.uaresearchgate.net. The methoxy (B1213986) group at the 5-position can also influence the electron density on the benzothiazole ring, thereby modulating the ligand's coordination properties.
Organic Electronics Components: Benzothiazole derivatives are known to possess interesting photophysical properties, making them suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs). The extended π-system of the benzothiazole core can be further extended through the introduction of aromatic or heteroaromatic substituents at the 6-position. This can lead to materials with tailored absorption and emission characteristics. Theoretical studies on benzothiazole derivatives have shown that their geometry and electronic properties, such as the HOMO-LUMO gap, can be modulated to achieve desired light-emitting properties, including bluish-white or red light emission ucdavis.edu. While specific studies on 1H-Benzothiazole, 6-bromo-5-methoxy- in OLEDs are not abundant, its potential as a precursor for such materials is significant. The bromo-substituent provides a convenient handle to introduce chromophoric units, and the methoxy group can enhance the electron-donating character of the molecule, which is often beneficial for hole-transporting materials.
| Application Area | Key Features of 1H-Benzothiazole, 6-bromo-5-methoxy- | Potential Material Properties |
| Ligands in Catalysis | Coordination sites (N, S), tunable electronics via substitution | Enhanced catalytic activity and selectivity |
| Organic Electronics | Extended π-conjugation, tunable photophysical properties | Efficient light emission, charge transport |
Design of Novel Scaffolds for Chemical Biology and Medicinal Chemistry (Theoretical/Design Principles)
The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. The design of novel scaffolds based on 1H-Benzothiazole, 6-bromo-5-methoxy- for chemical biology and medicinal chemistry is guided by several key principles.
Scaffold Hopping and Bioisosteric Replacement: The benzothiazole core can serve as a bioisostere for other aromatic or heteroaromatic systems in known bioactive molecules. The principle of scaffold hopping involves replacing a central molecular core with a structurally different but functionally similar one. 1H-Benzothiazole, 6-bromo-5-methoxy- can be utilized to generate novel scaffolds that mimic the three-dimensional arrangement of pharmacophoric features of existing drugs, potentially leading to compounds with improved properties.
Diversity-Oriented Synthesis: The reactivity of the bromine atom allows for the application of diversity-oriented synthesis strategies. A common precursor, 1H-Benzothiazole, 6-bromo-5-methoxy-, can be transformed into a wide array of structurally diverse molecules through various chemical transformations. This approach is valuable for exploring a broad chemical space and identifying novel bioactive compounds.
Future Prospects in Synthetic Methodologies and Reactivity Profiling
Future research in the context of 1H-Benzothiazole, 6-bromo-5-methoxy- is likely to focus on the development of more efficient and sustainable synthetic methodologies and a deeper understanding of its reactivity.
Development of Novel Synthetic Routes: While classical methods for the synthesis of benzothiazoles are well-established, there is a continuous drive to develop greener and more atom-economical approaches nih.govepa.govresearchgate.netjyoungpharm.orgresearchgate.net. This includes the exploration of one-pot reactions, catalyst-free methods, and the use of environmentally benign solvents. For 1H-Benzothiazole, 6-bromo-5-methoxy-, research could focus on novel cyclization strategies that directly install the desired substitution pattern.
Reactivity Profiling: A detailed investigation of the reactivity of both the bromine and methoxy groups on the benzothiazole core is crucial for its effective utilization as a synthetic precursor. This includes studying the relative reactivity of the C-Br bond in various cross-coupling reactions and exploring methods for the selective demethylation or transformation of the methoxy group. Understanding the interplay between these two functional groups and their influence on the reactivity of the benzothiazole ring system will enable more precise and controlled synthetic manipulations. Palladium-catalyzed reactions, in particular, offer a vast playground for exploring the reactivity of the bromo-substituent rsc.orgresearchgate.netnih.gov.
Development of Novel Analytical Techniques for Benzothiazole Derivatives
The increasing use of benzothiazole derivatives in various applications necessitates the development of robust and sensitive analytical methods for their detection and characterization.
Chromatographic and Spectroscopic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful techniques for the separation and identification of benzothiazole derivatives ucdavis.edunih.govnih.govunirioja.es. Future work could focus on developing specific methods for the analysis of complex mixtures containing 1H-Benzothiazole, 6-bromo-5-methoxy- and its reaction products. This includes the optimization of chromatographic conditions for improved resolution and the use of high-resolution mass spectrometry for unambiguous structure elucidation.
Spectroscopic Characterization: Detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, is essential for the unambiguous characterization of novel compounds derived from 1H-Benzothiazole, 6-bromo-5-methoxy-. Advanced NMR techniques can be employed to determine the three-dimensional structure of complex molecules in solution. Computational methods can also be used to predict and interpret spectroscopic data, aiding in structure verification nih.gov.
| Analytical Technique | Application for 1H-Benzothiazole, 6-bromo-5-methoxy- Derivatives |
| HPLC-MS | Separation and quantification of reaction mixtures and final products. nih.gov |
| GC-MS | Analysis of volatile derivatives and impurities. nih.gov |
| High-Resolution MS | Accurate mass determination for elemental composition confirmation. |
| NMR Spectroscopy | Detailed structural elucidation of novel compounds. |
| IR Spectroscopy | Identification of functional groups. |
Q & A
Q. What are the key considerations when designing a synthesis pathway for 6-bromo-5-methoxy-1H-benzothiazole?
The synthesis should prioritize regioselective bromination and methoxylation. Bromination at position 6 can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C), while methoxylation at position 5 may require nucleophilic substitution with sodium methoxide. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound from by-products like di-brominated derivatives .
Q. How does the substitution pattern (bromo at position 6, methoxy at 5) influence the compound’s reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the methoxy group at position 5 exerts an electron-donating effect, stabilizing intermediates and directing electrophilic attacks. Steric hindrance from the methoxy group may slow reactions at adjacent positions, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .
Q. What spectroscopic techniques are essential for characterizing 6-bromo-5-methoxy-1H-benzothiazole?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions. The methoxy group typically appears as a singlet (~δ 3.8–4.0 ppm), and bromine’s deshielding effect shifts aromatic protons downfield. X-ray crystallography (via SHELX) resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How can contradictions in NMR spectral data for derivatives of this compound be resolved?
Contradictions often arise from tautomerism or paramagnetic impurities. Use 2D NMR (e.g., COSY, HSQC) to assign coupling patterns and verify connectivity. Comparative analysis with computational NMR predictions (GIAO-DFT) or X-ray diffraction data (SHELXL) can validate assignments .
Q. What computational strategies improve the prediction of this compound’s binding affinity to biological targets?
AutoDock Vina’s scoring function and multithreading capabilities enable efficient docking. Prepare the ligand with proper protonation states (Open Babel) and the receptor with optimized grid maps (20 ų box centered on the active site). Validate predictions with molecular dynamics simulations (AMBER/NAMD) .
Q. How can reaction yields be optimized for the synthesis of 6-bromo-5-methoxy-1H-benzothiazole derivatives?
Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, a central composite design revealed that yields peak at 80°C with 5 mol% Pd catalyst in DMF/H₂O (4:1). Response surface methodology (RSM) further refines conditions .
Q. What methodologies address low solubility of this compound in in vitro bioactivity assays?
Use co-solvents (DMSO ≤1%) or solubilizing agents (cyclodextrins). Measure apparent solubility via shake-flask method (UV-Vis spectroscopy) and validate with HPLC. For cell-based assays, pre-equilibrate the compound in culture media to avoid precipitation .
Data Analysis and Troubleshooting
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
Contradictions may stem from cell-specific metabolic profiles or assay interference (e.g., compound aggregation). Normalize data to positive/negative controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal assays (MTT vs. ATP-luciferase). Statistical analysis (ANOVA with post-hoc tests) identifies significant outliers .
Q. What strategies mitigate by-product formation during functionalization of 6-bromo-5-methoxy-1H-benzothiazole?
By-products like de-brominated species arise from over-reduction. Use milder reducing agents (NaBH₄ instead of LiAlH₄) and monitor reactions via TLC. Introduce protecting groups (e.g., Boc for amines) to block undesired side reactions .
Q. How can researchers validate the metabolic stability of this compound in preclinical studies?
Conduct microsomal stability assays (rat/human liver microsomes) with LC-MS/MS quantification. Compare half-life (t₁/₂) and intrinsic clearance (CLint) values. Use CYP450 inhibition assays to identify metabolic hotspots. In silico tools (e.g., StarDrop) prioritize structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
